molecular formula C16H11N3O2S B3292706 4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 879348-05-7

4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3292706
CAS RN: 879348-05-7
M. Wt: 309.3 g/mol
InChI Key: ZHLZGZOHTJBBNS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a significant class of organic medicinal compounds utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . They exhibit promise due to their distinctive structures and broad spectrum of biological effects .


Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . In a recent study, twenty-five novel benzothiazole compounds were designed and synthesized .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For example, benzothiazole itself is a colorless, slightly viscous liquid .

Mechanism of Action

In a study, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

Safety and Hazards

While specific safety data for “4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is not available, it’s important to handle all chemicals with care. Benzothiazole, for instance, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazole derivatives are a promising area of research in medicinal chemistry due to their diverse therapeutic roles. Future research may focus on exploring new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

properties

IUPAC Name

4-(1,3-benzothiazole-6-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15-8-19(13-4-2-1-3-11(13)18-15)16(21)10-5-6-12-14(7-10)22-9-17-12/h1-7,9H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLZGZOHTJBBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

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